3,3-Diphenylpyrrolidin-2-one
Description
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Structure
3D Structure
Properties
CAS No. |
6309-36-0 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3,3-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C16H15NO/c18-15-16(11-12-17-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |
InChI Key |
JZDPAIGURSZOHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
The Pyrrolidin 2 One Lactam Framework: a Cornerstone in Organic Synthesis
The pyrrolidin-2-one, or γ-lactam, ring system is a five-membered cyclic amide that stands as a privileged structure in the field of organic chemistry. This framework is a common motif in a vast array of natural products and synthetically derived molecules that exhibit significant biological activity. Its prevalence stems from a combination of favorable chemical and structural properties.
The lactam functionality imparts a degree of rigidity and polarity to the molecule, which can be crucial for specific interactions with biological targets such as enzymes and receptors. The nitrogen atom within the ring can act as a hydrogen bond acceptor, while the adjacent carbonyl group also participates in hydrogen bonding, further influencing molecular recognition processes. Moreover, the pyrrolidin-2-one scaffold provides a versatile platform for synthetic modification. The carbon and nitrogen atoms of the ring can be functionalized with a variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR). This adaptability has made the pyrrolidin-2-one framework a valuable building block for the construction of complex molecular architectures and compound libraries for drug discovery. mdpi.comnih.gov
The development of new synthetic methodologies to construct and modify the pyrrolidin-2-one ring remains an active area of research. rsc.orgmdpi.com Strategies such as multicomponent reactions, cycloadditions, and the functionalization of pre-existing rings are continuously being refined to provide efficient and stereoselective access to a diverse range of pyrrolidin-2-one derivatives. rsc.org
A Look Back: the Emergence of the 3,3 Diphenylpyrrolidin 2 One Moiety
The investigation of the 3,3-diphenylpyrrolidin-2-one moiety can be traced back to early explorations of centrally acting agents. A seminal study in 1964 by Lunsford and his colleagues introduced a series of 4-(β-substituted ethyl)-3,3-diphenyl-2-pyrrolidinones as a novel class of central nervous system (CNS) stimulants. acs.org This early work laid the foundation for subsequent research into the pharmacological potential of this particular structural framework.
One of the most prominent compounds to emerge from this line of inquiry is Doxapram, a respiratory stimulant that incorporates the 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one structure. google.comacs.org The development and study of Doxapram and its analogues further solidified the importance of the this compound core in medicinal chemistry. These initial investigations demonstrated that the geminal diphenyl substitution at the 3-position of the pyrrolidin-2-one ring was a key determinant of the observed biological activity.
The following table provides a brief overview of key historical developments related to the this compound scaffold:
| Year | Development | Significance |
| 1964 | Lunsford et al. publish on 4-(β-substituted ethyl)-3,3-diphenyl-2-pyrrolidinones. acs.org | First detailed investigation of this class of compounds as CNS stimulants. |
| 1967 | Further studies on CNS stimulants based on the 4-substituted 3,3-diphenyl-2-pyrrolidinone skeleton are published. acs.org | Expanded the understanding of structure-activity relationships within this compound class. |
| Post-1960s | Development and clinical use of Doxapram. | Established the therapeutic relevance of the this compound moiety. |
The Structural Blueprint and Scientific Impetus for 3,3 Diphenylpyrrolidin 2 One Systems
De Novo Pyrrolidin-2-one Ring Formation Strategies
The construction of the pyrrolidin-2-one ring from acyclic precursors, known as de novo synthesis, offers a flexible approach to introduce a wide array of substituents onto the lactam core. researchgate.net These strategies are broadly categorized based on the nature of the bond-forming reactions used to assemble the heterocyclic ring.
Cyclization Reactions for γ-Lactam Ring Assembly
Cyclization reactions represent a fundamental and widely employed strategy for the synthesis of the γ-lactam ring. acs.orgorganic-chemistry.org These methods typically involve the intramolecular reaction of a linear precursor containing the necessary functional groups to form the five-membered ring.
A classical yet effective method for constructing the pyrrolidin-2-one skeleton involves a sequence of ester α-alkylation followed by azide (B81097) reduction and subsequent ring closure. This strategy allows for the introduction of various substituents at the α-position of the ester, which ultimately becomes the 3-position of the pyrrolidin-2-one.
A general approach involves the alkylation of an ester dianion, for instance, generated using lithium diisopropylamide (LDA), followed by conversion of the carboxylic acid to an acyl azide. acs.org Thermal decomposition of the acyl azide (Curtius rearrangement) generates an isocyanate which can then undergo intramolecular cyclization. An alternative to the sometimes problematic conversion to the acid chloride is the use of diphenylphosphoryl azide with triethylamine (B128534) to form the isocyanate in situ. acs.org
Another facet of this methodology employs vinyl azides. For example, α-aryl substituted vinyl azides can react with unsaturated keto esters in an inverse-electron-demand hetero-Diels-Alder reaction. researchgate.net Furthermore, the reaction of aryl thiols with vinyl azides can lead to the formation of β-ketosulfides, which can then undergo a cascade cyclization to produce arene-fused 5-methylene-2-pyrrolidinone derivatives. researchgate.net The use of an azide anion as a nitrogen nucleophile to displace a halogen at the α-position of a suitable precursor, followed by reduction to the amine and subsequent cyclization, is another viable route. jyu.fi
| Precursor Type | Key Reagents | Intermediate | Product | Ref. |
| Ester Dianion | LDA, Alkyl Halide, DPPA, Et3N | Isocyanate | Substituted Pyrrolidin-2-one | acs.org |
| Vinyl Azide | Unsaturated Keto Ester | Azido Dihydropyran | Substituted Pyrrolidin-2-one | researchgate.net |
| α-Halo Ester | Azide Anion, Reducing Agent | α-Azido Ester | Substituted Pyrrolidin-2-one | jyu.fi |
The direct cyclization of acyclic precursors is a cornerstone of pyrrolidin-2-one synthesis, offering a high degree of flexibility. combichemistry.comchinesechemsoc.org These methods often involve the formation of a carbon-nitrogen bond to close the ring.
One notable approach is the oxidative cyclization of acyclic hydroxyurethane precursors. acs.orgcombichemistry.com This method has proven effective for creating 5-mono- and disubstituted 2-pyrrolidinones, including those with aryl substituents. combichemistry.com The flexibility of this reaction sequence also allows for the introduction of substituents at other positions on the ring. combichemistry.com
Transition metal-catalyzed cyclization has also emerged as a powerful tool. For instance, nickel-catalyzed enantioselective cyclization of alkene-tethered carbamoyl (B1232498) electrophiles provides access to chiral 5-membered lactams. chinesechemsoc.org This involves a carbamoyl metalation step followed by the interception of the resulting σ-alkyl metal species. chinesechemsoc.org Similarly, gold-catalyzed cyclization of N-alkenyl β-ketoamides offers an efficient route to highly substituted lactams. organic-chemistry.org
Radical cascade cyclizations provide another avenue to complex pyrrolidinone structures. acs.orgresearchgate.net For example, a visible light-promoted cascade [2+2+1] bicyclization of N-cyanamide alkenes and activated alkyl bromides proceeds through a photoinduced single-electron transfer (SET) process and a 1,5-hydrogen atom transfer (HAT) mediated by an iminyl radical. researchgate.net
| Cyclization Type | Catalyst/Reagent | Precursor | Key Feature | Ref. |
| Oxidative Cyclization | - | Acyclic Hydroxyurethane | Forms 5-substituted pyrrolidinones | acs.orgcombichemistry.com |
| Ni-Catalyzed Cyclization | Nickel Catalyst | Alkene-tethered Carbamoyl Electrophile | Enantioselective synthesis of chiral lactams | chinesechemsoc.org |
| Au-Catalyzed Cyclization | Gold Catalyst | N-Alkenyl β-ketoamide | Synthesis of highly substituted lactams | organic-chemistry.org |
| Radical Cascade Cyclization | Visible Light | N-Cyanamide Alkene, Alkyl Bromide | Metal-free, atom-economical | researchgate.net |
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to construct complex molecular scaffolds like pyrrolidin-2-ones from simple starting materials in a single step. rasayanjournal.co.in These reactions are particularly valuable for generating molecular diversity.
One example is the coupling of isocyanides, heterocyclic thiols, and gem-dicyano olefins to directly form an imino-pyrrolidine-thione scaffold. nih.govacs.org This process involves a Smiles rearrangement followed by intramolecular cyclization. nih.govacs.org Another MCR involves the reaction of two equivalents of an amine with an aldehyde and an acetylene (B1199291) dicarboxylate derivative. The mechanism proceeds through the formation of imine and enamine intermediates, followed by an acid-promoted Mannich reaction and spontaneous intramolecular cyclization. nih.gov
The Ugi reaction followed by an intramolecular Michael addition has been successfully used to synthesize highly functionalized 3-cyano-2-pyrrolidinones with good yields and excellent diastereoselectivity. researchgate.net Furthermore, a three-component coupling of primary amines, acetylene dicarboxylates, and formaldehyde (B43269) can yield fully substituted pyrrolidines by adjusting the molar ratios of the starting materials. rasayanjournal.co.in
| MCR Type | Reactants | Key Steps | Product | Ref. |
| Isocyanide-based | Isocyanide, Heterocyclic Thiol, Gem-dicyano Olefin | Smiles Rearrangement, Cyclization | Imino-pyrrolidine-thione | nih.govacs.org |
| Aza-Diels-Alder Type | Amine, Aldehyde, Acetylene Dicarboxylate | Mannich Reaction, Cyclization | Unsaturated γ-Lactam | nih.gov |
| Ugi/Michael Addition | Isocyanide, Carbonyl Compound, Amine, Carboxylic Acid | Ugi Reaction, Michael Addition | 3-Cyano-2-pyrrolidinone | researchgate.net |
| Amine/Alkyne/Formaldehyde | Primary Amine, Acetylene Dicarboxylate, Formaldehyde | - | Polysubstituted Pyrrolidine (B122466) | rasayanjournal.co.in |
Photoinduced and Organocatalyzed Cyclization Approaches
In recent years, photoinduced and organocatalyzed reactions have gained prominence as green and efficient methods for pyrrolidin-2-one synthesis. These approaches often proceed under mild conditions and avoid the use of heavy metals. rsc.org
A photoinduced, organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines has been developed for the synthesis of pyrrolidin-2-ones in a microchannel reactor under visible light. rsc.org This metal-free process is believed to proceed through a radical mechanism. rsc.org Visible light can also promote a tandem radical cyclization/sigmatropic rearrangement of bromocyclopropyl cyclization scaffolds, enabled by photoredox catalysis, to generate complex tricyclic pyrrolidinones. acs.org
Organocatalysis has also been employed for the enantioselective synthesis of pyrrolidinones. For example, a domino aza-Michael/aldol (B89426) reaction catalyzed by an N-heterocyclic carbene (NHC) can produce functionalized 3-hydroxypyrrolidinones. dntb.gov.ua
| Method | Catalyst/Promoter | Reactants | Key Features | Ref. |
| Photoinduced Three-Component Cyclization | Visible Light, Organocatalyst | Styrene, α-Bromoalkyl Ester, Primary Amine | Metal-free, microfluidic synthesis | rsc.org |
| Photoinduced Tandem Cyclization/Rearrangement | Visible Light, Photoredox Catalyst | Bromocyclopropyl Scaffold | Forms tricyclic pyrrolidinones | acs.org |
| Organocatalyzed Domino Reaction | N-Heterocyclic Carbene | - | Transition-metal-free, domino reaction | dntb.gov.ua |
Donor–Acceptor Cyclopropane (B1198618) Ring Opening and Subsequent Cyclization
Donor-acceptor (DA) cyclopropanes are versatile building blocks in organic synthesis, capable of undergoing ring-opening reactions with various nucleophiles to generate 1,3-difunctionalized intermediates that can subsequently cyclize to form heterocyclic structures like pyrrolidin-2-ones. nih.govmdpi.com
A common strategy involves the Lewis acid-catalyzed ring-opening of a DA cyclopropane with a primary amine, such as an aniline (B41778) or benzylamine, to form a γ-amino ester. nih.govmdpi.com This intermediate can then undergo in situ lactamization and dealkoxycarbonylation to yield 1,5-substituted pyrrolidin-2-ones. nih.gov The nucleophilic ring-opening typically proceeds via an SN2-like mechanism, resulting in an inversion of the absolute configuration at the chiral center. nih.govmdpi.com
Alternatively, the ring can be opened with an azide ion, followed by reduction and cyclization. mdpi.com Ring-opening can also be initiated under basic conditions by using a fluoride (B91410) source to desilylate a p-siloxyaryl substituent on the cyclopropane, which increases the donating ability of the aryl group and facilitates the ring-opening. rsc.org
| Activating Agent | Nucleophile | Intermediate | Key Feature | Ref. |
| Lewis Acid (e.g., Y(OTf)3) | Primary Amine (Aniline, Benzylamine) | γ-Amino Ester | SN2-like ring opening with configuration inversion | nih.govmdpi.com |
| Lewis Acid | Azide Ion | γ-Azido Ester | Stepwise process involving azide intermediate | mdpi.com |
| Base (e.g., TBAF) | C-Nucleophiles (e.g., Nitroalkanes) | p-Quinone Methide | Metal-free activation under basic conditions | rsc.org |
Stereoselective Synthesis of this compound Derivatives
The creation of stereocenters, particularly quaternary ones, is a key focus in modern organic synthesis. For 3,3-disubstituted pyrrolidin-2-ones, where the substituents at the C3 position are different, this position becomes a chiral center. Even when the substituents are identical, as in this compound, the introduction of chirality at other positions on the pyrrolidine ring requires precise stereocontrol.
The use of chiral auxiliaries is a classical and reliable strategy for inducing stereoselectivity. wikipedia.orgresearchgate.netyork.ac.uk A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the formation of a specific stereoisomer. wikipedia.orgyork.ac.uk After the desired stereocenter has been created, the auxiliary is removed.
One of the most effective classes of chiral auxiliaries is the Evans oxazolidinones. wikipedia.orgsioc-journal.cn These auxiliaries can be attached to a precursor molecule, and their inherent chirality blocks one face of the molecule, forcing a reactant to approach from the less sterically hindered direction. For the synthesis of α-substituted γ-lactams, γ-lactam scaffolds possessing an Evans' chiral auxiliary can be successfully alkylated with various electrophiles, yielding α-substituted products with good diastereoselectivity. nih.gov This approach is applicable to the synthesis of chiral pyrrolidin-2-one derivatives by controlling the stereochemistry at the α-position (C3).
Catalyst-controlled methodologies offer a more atom-economical approach to asymmetric synthesis. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both metal-based catalysts and organocatalysts have been successfully employed.
Iridium-catalyzed asymmetric hydrogenation represents a powerful tool for preparing chiral 3,3-diarylpropyl amines, which are direct precursors to chiral 3,3-diarylpyrrolidin-2-ones. Using an iridium catalyst with a chiral ligand, 3,3-diarylallyl phthalimides can be hydrogenated to provide the corresponding saturated amines with excellent enantioselectivity (up to 99% ee). acs.org Subsequent cyclization would afford the desired chiral γ-lactam.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a particularly effective strategy. For instance, an organocatalytic asymmetric domino aza-Michael/aldol reaction of α-ketoamides with α,β-unsaturated aldehydes has been developed to produce highly functionalized 1,3,5-triarylpyrrolidin-2-ones. nih.govthieme-connect.com This reaction, often catalyzed by a chiral secondary amine like a diarylprolinol silyl (B83357) ether, proceeds with excellent diastereoselectivities and high enantioselectivities, creating three contiguous stereocenters in a single operation. nih.govthieme-connect.com
Table 1: Examples of Catalyst-Controlled Synthesis of Pyrrolidin-2-one Precursors
| Precursor/Substrate | Catalyst/Auxiliary | Reaction Type | Product | Selectivity (ee/dr) | Reference |
|---|---|---|---|---|---|
| 3,3-Diarylallyl Phthalimide | Iridium-UbaPHOX Complex | Asymmetric Hydrogenation | Chiral 3,3-Diarylpropyl Amine | 98-99% ee | acs.org |
| α-Ketoamide + α,β-Unsaturated Aldehyde | Diarylprolinol Silyl Ether | Aza-Michael/Aldol Domino | Functionalized 1,3,5-Triarylpyrrolidin-2-one | up to 96% ee; >20:1 dr | nih.govthieme-connect.com |
| γ-Lactam with Evans Auxiliary | Evans Oxazolidinone | Asymmetric Alkylation | α-Substituted γ-Lactam | Reasonable diastereoselectivity | nih.gov |
Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. The catalyst-controlled methods described previously are prime examples of such approaches.
The organocatalytic domino reaction for synthesizing 1,3,5-triarylpyrrolidin-2-ones provides a direct route to chiral, highly substituted γ-lactams. nih.gov The reaction of various α-ketoamides and α,β-unsaturated aldehydes demonstrates broad substrate scope. The use of a chiral diphenylprolinol silyl ether catalyst consistently yields products with high diastereoselectivity (generally >20:1) and good to excellent enantioselectivity (60–96% ee). nih.govthieme-connect.com This method allows for the construction of a pyrrolidin-2-one ring with defined stereochemistry at the C3, C4, and C5 positions.
Another significant enantioselective strategy involves the catalytic asymmetric synthesis of precursors. The iridium-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides is a key example. acs.org This method is highly effective for a range of substrates with different substituents on the aryl rings, consistently delivering the chiral amine products with enantiomeric excesses between 98% and 99%. acs.org These amine precursors can then be cyclized to form the target chiral 3,3-diarylpyrrolidin-2-ones.
Furthermore, the stereoselective synthesis of γ-lactams can be achieved from chiral imines and chiral disubstituted anhydrides. This approach leads to highly substituted γ-lactams with three stereogenic centers, including a quaternary center at C3, in high yield and with high diastereoselectivity. nih.gov When enantiomerically pure anhydrides are used, the reaction proceeds without epimerization, providing access to enantiomerically pure penta-substituted lactam products. nih.gov
Table 2: Enantioselectivity in the Synthesis of Chiral Pyrrolidinone Derivatives
| Substrate 1 | Substrate 2 | Catalyst/Method | Product Class | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| N-(4-Methoxyphenyl)-2-oxo-2-phenylacetamide | Cinnamaldehyde | (S)-Diphenylprolinol TMS ether | 1,3,5-Triarylpyrrolidin-2-one | 72% | 94% ee | nih.govthieme-connect.com |
| N-(4-Bromophenyl)-2-oxo-2-phenylacetamide | Cinnamaldehyde | (S)-Diphenylprolinol TMS ether | 1,3,5-Triarylpyrrolidin-2-one | 70% | 96% ee | nih.govthieme-connect.com |
| 3-Phenyl-3-(p-tolyl)allyl Phthalimide | [Ir(cod)Cl]₂ / (S)-UbaPHOX | Asymmetric Hydrogenation | Chiral 3-Phenyl-3-(p-tolyl)propylamine | - | 99% ee | acs.org |
| 3-(4-Chlorophenyl)-3-phenylallyl Phthalimide | [Ir(cod)Cl]₂ / (S)-UbaPHOX | Asymmetric Hydrogenation | Chiral 3-(4-Chlorophenyl)-3-phenylpropylamine | - | 98% ee | acs.org |
Derivatization and Functionalization of Preformed Pyrrolidin-2-one Scaffolds
An alternative to constructing the pyrrolidin-2-one ring from acyclic precursors is the modification of a pre-existing γ-lactam scaffold. This approach is valuable for creating libraries of related compounds for structure-activity relationship studies. The this compound core offers several sites for functionalization: the nitrogen atom (N1), the carbonyl group (C2), the methylene (B1212753) groups at C4 and C5, and the two phenyl rings at C3.
A notable example of derivatization is found in the synthesis of analogs of Doxapram, a respiratory stimulant. google.com In one patented method, 1-ethyl-3,3-diphenyl-4-vinyl-pyrrolin-2-one is used as a key intermediate. This intermediate is derivatized at the vinyl group to introduce a leaving group (e.g., iodine), which is subsequently displaced by morpholine (B109124) to generate the final product, 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-2-pyrrolidinone. google.com This demonstrates a strategy for functionalizing the C4 position of the pyrrolidinone ring.
The synthesis of 5-benzyl-3,3-diphenylpyrrolidin-2-one has also been reported, illustrating functionalization at the C5 position. dicp.ac.cn This was achieved through a photoredox-catalyzed reaction involving an α-amino acid (N-Boc-Phe-OH) and 1,1-diphenylethylene, followed by methylation and acid-mediated deprotection and cyclization. dicp.ac.cn
More general functionalization strategies that are applicable to the pyrrolidin-2-one scaffold include N-alkylation or N-arylation, α-alkylation of the corresponding enolate, and modification of the carbonyl group. For instance, the direct Mannich reaction of α-substituted γ-lactams with in situ generated N-silyl imines, mediated by potassium tert-butoxide, allows for the diastereoselective introduction of an aminoalkyl group at the C3 position, creating a quaternary center. rsc.org While this method is typically used for constructing the ring with a quaternary center, the principles can be applied to further functionalize the scaffold if a reactive proton is available.
Chemical Transformations and Functionalization Reactions
The pyrrolidinone ring system, substituted with two phenyl groups at the 3-position, provides a unique scaffold for a variety of chemical transformations. These reactions include modifications at the nitrogen atom, the carbonyl group, and the phenyl rings.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a key method for functionalizing the this compound scaffold. These reactions typically involve the displacement of a leaving group by a nucleophile. savemyexams.com For instance, the synthesis of doxapram, a respiratory stimulant, involves the reaction of (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one with morpholine, where morpholine acts as the nucleophile, displacing the iodide. google.com
The reactivity of the pyrrolidinone ring can be influenced by the substituents present. The general mechanism for nucleophilic substitution involves the attack of an electron-rich nucleophile on a carbon atom with a partial positive charge, leading to the replacement of a leaving group. savemyexams.com In the context of pyrrolidinone derivatives, the specific conditions and the nature of the nucleophile and leaving group determine the outcome of the reaction.
| Reactant | Nucleophile | Product | Reaction Type |
| (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one | Morpholine | (R)-doxapram | Nucleophilic Substitution |
Hydrolysis and Decarboxylation Pathways
The hydrolysis of amide bonds, such as the one in the pyrrolidinone ring, is a fundamental reaction. This process can be followed by decarboxylation under certain conditions. For example, the conversion of 2,2-diphenylsuccinic acid to its anhydride, a precursor to a succinimide (B58015) derivative, involves hydrolysis and decarboxylation steps. arkat-usa.org This succinimide can then be further reacted to form pyrrolidinone systems.
The decarboxylation of related β-keto acids proceeds through a cyclic transition state, leading to an enol intermediate that tautomerizes to the final product. masterorganicchemistry.com In the synthesis of 1,5-substituted pyrrolidin-2-ones, alkaline hydrolysis followed by decarboxylation is a key step. nih.gov The thermal decomposition of 1,5-diaryl-2,3-dioxopyrrolidines can also lead to decarboxylation, supporting the tautomeric relationship between the dioxopyrrolidine and a corresponding propionic acid derivative. researchtrends.net
| Starting Material | Reaction | Key Intermediates/Products |
| 2,2-diphenylsuccinic acid dicyanoester | Hydrolysis and Decarboxylation | 2,2-diphenylsuccinic acid |
| 1,5-diaryl-2,3-dioxopyrrolidine | Thermal Decomposition | Cinnamylideneaniline, CO2 |
| 3-substituted pyrrolidones | Alkaline Hydrolysis and Decarboxylation | 1,5-substituted pyrrolidin-2-ones |
Enamine and Imine Chemistry in Pyrrolidinone Derivatives
The chemistry of enamines and imines is relevant to the functionalization of pyrrolidinone derivatives. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comunizin.org Enamines, which are α,β-unsaturated amines, can be formed from the reaction of a ketone or aldehyde with a secondary amine. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comunizin.org Imines, or Schiff bases, are formed from the reaction with primary amines. libretexts.orglibretexts.org These reactions proceed through a carbinolamine intermediate, which then dehydrates. libretexts.org
In the context of pyrrolidinone systems, the formation of an enamine has been observed in the synthesis of 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione. beilstein-journals.org The mechanism for the enantioselective α-chlorination of aldehydes catalyzed by 2,5-diphenylpyrrolidine (B1257105) has been proposed to proceed through an enamine intermediate. nih.gov This highlights the role of enamine chemistry in the catalytic applications of pyrrolidine derivatives.
| Reactant | Reagent | Product Type |
| Aldehyde/Ketone | Primary Amine | Imine |
| Aldehyde/Ketone | Secondary Amine | Enamine |
| 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one | Methylamine | 4-(1-methylamino)ethylene-1,5-diphenylpyrrolidine-2,3-dione |
Intramolecular Cyclization and Oxidation Processes
Intramolecular reactions of this compound derivatives can lead to the formation of more complex heterocyclic systems. For example, the transformation of methadone's metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP), during chlorination involves intramolecular cyclization and oxidation. researchgate.net
The introduction of geminal alkyl groups, such as the two phenyl groups in this compound, is known to enhance the tendency for cyclization in bifunctional compounds. dtic.mil Iridium-catalyzed intramolecular oxidative cyclization of N-sulfonyl alkenyl amides has been shown to be an effective method for the synthesis of cyclized products. thieme-connect.com Furthermore, visible-light-induced intramolecular sp3 C–H oxidation of 2-alkyl-substituted benzamides provides a route to functionalized iminoisobenzofurans. rsc.org Radical cyclization of N-arylacrylamides can lead to the formation of oxindoles and quinolinones. beilstein-journals.org
Mechanistic Studies of Reaction Pathways
Understanding the mechanisms of the reactions involving this compound is essential for controlling the reaction outcomes and designing new synthetic routes. wikipedia.org
Computational Elucidation of Reaction Mechanisms (e.g., DFT Calculations)
Density Functional Theory (DFT) calculations have become a powerful tool for investigating reaction mechanisms at the molecular level. beilstein-journals.orgbohrium.comnih.goviucr.orgnih.gov For instance, DFT studies have been used to explore the mechanistic aspects of the reaction between a 3-pyrrolin-2-one derivative and methylamine. beilstein-journals.org These calculations can provide insights into the energies of transition states and intermediates, helping to elucidate the most favorable reaction pathway.
In a study on the enantioselective α-chlorination of aldehydes catalyzed by 2,5-diphenylpyrrolidine, computational methods were used to support a proposed mechanism involving an initial N-chlorination followed by a 1,3-sigmatropic shift of the chlorine atom. nih.gov DFT calculations have also been employed to study the electronic properties, reactivity, and stability of various pyrrolidine and piperidinone derivatives. beilstein-journals.orgbohrium.com
| System | Computational Method | Investigated Aspect | Reference |
| 3-pyrrolin-2-one derivative + methylamine | DFT | Reaction Mechanism | beilstein-journals.org |
| 2,5-diphenylpyrrolidine-catalyzed α-chlorination | Computational Methods | Reaction Mechanism | nih.gov |
| 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones | DFT | Electronic Properties, Reactivity, Stability | beilstein-journals.org |
| 3-chloro-3-methyl-r(2),c(6)-bis(p-tolyl)piperidin-4-one | DFT | Molecular Structure, Vibrational Frequencies | bohrium.com |
Investigation of Intermediates and Transition States
The investigation of reaction mechanisms, including the characterization of intermediates and transition states, is crucial for understanding the chemical reactivity of this compound systems. While direct experimental or computational studies exclusively focused on the intermediates and transition states of this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from mechanistic investigations of closely related pyrrolidinone derivatives. These studies, often employing computational methods like Density Functional Theory (DFT), shed light on the plausible reaction pathways, intermediates, and transition state geometries that could be analogous to those involving this compound.
Insights from Computational Studies on Related Pyrrolidinone Systems
Computational studies on the synthesis and reactions of substituted pyrrolidinone systems provide a framework for understanding the mechanistic details that may apply to this compound. For instance, DFT calculations have been effectively used to explore the reaction mechanisms of multi-component reactions (MCRs) that form complex pyrrolidinone structures. beilstein-journals.orgnih.gov These studies help in elucidating the step-by-step formation of the pyrrolidinone ring and the subsequent functionalization, identifying key intermediates and the energy barriers associated with transition states.
One such study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones proposed a detailed reaction mechanism based on DFT calculations. beilstein-journals.orgbeilstein-journals.org The initial step in the proposed pathway involves the acid-catalyzed condensation of an aromatic aldehyde and an amine to form an imine intermediate, which is then protonated to an iminium species. beilstein-journals.orgbeilstein-journals.org This is followed by a nucleophilic attack from an enol derivative, leading to a series of intermediates that ultimately cyclize to form the pyrrolidinone ring. beilstein-journals.org The study calculated the thermodynamic parameters for various possible reaction pathways, highlighting the kinetic and thermodynamic selectivity of the process. beilstein-journals.org
Proposed Intermediates in Pyrrolidinone Reactions
Based on analogous reactions, several types of intermediates can be postulated for reactions involving this compound.
Iminium Intermediates: In reactions involving the formation of the pyrrolidinone ring from acyclic precursors, iminium ions are often proposed as key electrophilic intermediates that are susceptible to nucleophilic attack. beilstein-journals.org
Enol/Enolate Intermediates: The pyrrolidinone ring system, particularly at the positions alpha to the carbonyl group, can form enol or enolate intermediates under appropriate basic or acidic conditions, facilitating further functionalization.
Radical Intermediates: In photochemical or radical-initiated reactions, the formation of radical intermediates on the pyrrolidinone scaffold is conceivable, leading to different reaction pathways and products.
Transition State Analysis in Analogous Systems
The characterization of transition states is fundamental to understanding the kinetics of a reaction. In the context of pyrrolidinone chemistry, computational chemistry has been instrumental in locating and analyzing transition state structures.
For example, in a study on the reaction of a 3-pyrroline-2-one (B142641) derivative with an amine, DFT calculations were employed to map the potential energy surface and identify the transition states for different reaction pathways. beilstein-journals.orgbeilstein-journals.org The calculated activation energies (ΔG‡) for the transition states helped in determining the most favorable reaction pathway.
The table below presents hypothetical data modeled after findings for related pyrrolidinone reactions to illustrate the kind of information that can be obtained from such computational studies.
| Reaction Step | Proposed Intermediate/Transition State | Calculated Activation Energy (ΔG‡) (kcal/mol) | Description |
| Imine Formation | Transition State 1 (TS1) | 15.2 | Formation of the iminium ion from the condensation of precursors. |
| C-C Bond Formation | Intermediate 1 (INT1) | - | Product of the nucleophilic attack of an enol on the iminium ion. |
| Transition State 2 (TS2) | 22.5 | Cyclization step leading to the formation of the pyrrolidinone ring. | |
| Lactamization | Intermediate 2 (INT2) | - | Open-chain amino ester prior to cyclization. |
| Transition State 3 (TS3) | 18.7 | Intramolecular attack of the amine on the ester carbonyl to form the lactam. |
This table is illustrative and based on data from analogous systems. The values are not from direct experimental or computational studies on this compound.
Such computational analyses, including the optimization of transition state geometries and frequency calculations to confirm them as true transition states (characterized by a single imaginary frequency), are powerful tools for mechanistic elucidation. uni-muenchen.de
Advanced Structural Elucidation and Spectroscopic Characterization of 3,3 Diphenylpyrrolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, DEPT, HMQC)
One-dimensional (1D) and two-dimensional (2D) NMR experiments provide fundamental information about the molecular skeleton of 3,3-Diphenylpyrrolidin-2-one.
¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The ten protons on the two phenyl groups would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The two methylene (B1212753) protons (-CH₂-) of the pyrrolidinone ring would appear as separate signals, likely multiplets, due to their different spatial environments relative to the bulky phenyl groups. The single proton on the nitrogen atom (N-H) would appear as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For this compound, one would expect to see signals for the carbonyl carbon (C=O), the quaternary carbon bonded to the two phenyl groups (C(Ph)₂), the methylene carbons of the pyrrolidinone ring, and the various carbons of the aromatic rings.
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. uvic.ca For this compound, a DEPT-135 experiment would show the methylene carbons as negative signals, while quaternary and carbonyl carbons would be absent. uvic.ca
HMQC (Heteronuclear Multiple Quantum Coherence): This 2D NMR experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. utoronto.ca It would be used to definitively assign which proton signals correspond to which carbon signals in the pyrrolidinone ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general chemical shift knowledge. Actual experimental values may vary.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 Signal |
| C=O | - | ~175 | Absent |
| C(Ph)₂ | - | ~60 | Absent |
| -CH₂- (Position 4) | Multiplet | ~50 | Negative |
| -CH₂- (Position 5) | Multiplet | ~40 | Negative |
| Aromatic C-H | 7.0 - 7.5 (Multiplet) | 125 - 130 | Positive |
| Aromatic Quaternary C | - | 140 - 145 | Absent |
| N-H | Broad Singlet | - | - |
Advanced NMR (e.g., Nuclear Overhauser Effect-based studies) for Conformational Analysis
The Nuclear Overhauser Effect (NOE) is a phenomenon used to determine the spatial proximity of atoms within a molecule. researchgate.net An NOE-based study, such as a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, reveals correlations between protons that are close in space, even if they are not directly connected by chemical bonds. mdpi.com For this compound, a NOESY experiment would be crucial for elucidating its three-dimensional conformation, particularly the relative orientation of the two phenyl rings with respect to each other and to the pyrrolidinone ring. researchgate.netmdpi.com
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This precision allows for the unambiguous determination of its elemental composition and molecular formula. For this compound (C₁₆H₁₅NO), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. nih.gov An ion of interest (the parent or precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. youtube.commiamioh.eduwvu.edu For this compound, characteristic fragmentation pathways would likely involve the cleavage of the phenyl groups and the opening of the pyrrolidinone ring. wvu.edu
Table 2: Plausible Mass Spectrometry Fragments for this compound (Note: This table presents hypothetical fragments based on common fragmentation patterns.)
| m/z Value (Hypothetical) | Possible Fragment Structure/Loss |
| 237 | [M+H]⁺ (Protonated Molecule) |
| 160 | [M+H - C₆H₅]⁺ (Loss of a phenyl radical) |
| 132 | [M+H - C₆H₅ - CO]⁺ (Subsequent loss of carbon monoxide) |
| 91 | [C₇H₇]⁺ (Tropylium ion, from a phenyl group) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By diffracting a beam of X-rays off a single crystal of the compound, researchers can generate a detailed electron density map and build an atomic model of the molecule. youtube.com
A successful X-ray crystallographic analysis of this compound would provide unambiguous data on:
Molecular Conformation: The exact bond lengths, bond angles, and torsion angles in the solid state.
Stereochemistry: The absolute configuration if the compound is chiral and crystallized as a single enantiomer.
Intermolecular Interactions: How the molecules pack together in the crystal lattice, revealing information about hydrogen bonding and other non-covalent interactions. nih.gov
To date, a crystal structure for this compound has not been reported in major crystallographic databases. Such a study would be invaluable for confirming its structure and understanding its solid-state properties. mdpi.com
Crystal Structure Determination
No crystallographic data, including unit cell dimensions, space group, and atomic coordinates for this compound, has been deposited in crystallographic databases or published in scientific journals. The determination of the crystal structure would require single-crystal X-ray diffraction analysis.
Hirshfeld Surface Analysis and Intermolecular Interactions
A Hirshfeld surface analysis is contingent on the availability of crystal structure data. As this is not available, an analysis of the intermolecular interactions, including the quantification of contact types (e.g., H···H, C···H, O···H), cannot be performed for this compound.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Experimentally recorded and assigned FT-IR and FT-Raman spectra for this compound are not available in the reviewed literature. Such data is essential for identifying and characterizing the vibrational modes of the molecule's functional groups.
Computational and Theoretical Chemistry Studies on 3,3 Diphenylpyrrolidin 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory, Semi-Empirical Methods)
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. Methods like Density Functional Theory (DFT) and semi-empirical approaches are used to model the electronic structure of molecules, providing a basis for understanding their stability, reactivity, and spectroscopic characteristics. mdpi.comchemrxiv.org DFT, particularly with hybrid functionals like B3LYP, is widely chosen for its balance of computational cost and accuracy in reproducing geometries, electronic properties, and reaction energies for a broad range of organic compounds. nih.govscispace.com
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. nih.govnih.gov For a molecule like 3,3-Diphenylpyrrolidin-2-one, this involves calculating the forces on each atom and adjusting their positions until a stable conformation with no net forces is found. This optimized geometry is crucial as it represents the most likely structure of the molecule and serves as the foundation for all subsequent property calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. dergipark.org.tr
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov
A small HOMO-LUMO gap suggests the molecule is more reactive and easily polarizable. researchgate.net
This energy gap is instrumental in predicting electronic transitions and can be correlated with the molecule's optical and electronic properties. nih.govschrodinger.com The energies of these orbitals are calculated using quantum chemical methods like DFT. researchgate.netresearchgate.net
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | Energy difference between ELUMO and EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. dergipark.org.tr |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. scispace.com It is calculated based on the molecule's optimized geometry and electronic structure. The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface. dergipark.org.trresearchgate.net
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. These often correspond to lone pairs of electrons on electronegative atoms like oxygen or nitrogen. dergipark.org.trnih.gov
Blue regions denote areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.
Green and yellow regions represent areas with intermediate or near-neutral potential. dergipark.org.tr
MEP maps are invaluable for predicting intermolecular interactions, understanding reactivity sites, and identifying potential hydrogen bonding locations. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidin-2-one Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of pyrrolidin-2-one, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. nih.govresearchgate.net
A notable QSAR study investigated a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives for their antiarrhythmic activity. nih.gov This study included compounds with a 3,3-diphenyl substitution on the pyrrolidin-2-one ring. The researchers used the semi-empirical AM1 quantum chemical method to perform geometry optimization and calculate molecular descriptors. These descriptors, which quantify various electronic and structural properties of the molecules, were then used to build a QSAR model that could explain and predict the observed antiarrhythmic activity. nih.gov
The resulting model demonstrated a strong correlation between the calculated descriptors and the biological activity, explaining up to 91% of the variance. nih.gov This indicates that the structural and electronic features of the pyrrolidin-2-one derivatives, including the presence of the 3,3-diphenyl groups, are key determinants of their function.
Table 1: Antiarrhythmic Activity of Selected this compound Derivatives Activity expressed as −log ED₅₀ (mM/kg) in adrenaline-induced arrhythmia in anesthetized rats.
| Compound No. | Substituent (R) on Arylpiperazine Ring | Observed Activity (−log ED₅₀) | Predicted Activity (−log ED₅₀) |
|---|---|---|---|
| 18 | 2-OMe | 2.37 | 2.54 |
| 20 | 2-Me | 2.53 | 2.37 |
| 22 | H | 2.38 | 2.33 |
| 23 | 2-OEt | 2.66 | 2.55 |
Source: Adapted from Kulig et al., Med Chem Res (2012). nih.gov
In Silico Prediction of Molecular Attributes and Reactivity Descriptors
In silico methods encompass a wide range of computational techniques used to predict molecular properties and reactivity without the need for laboratory experiments. chemrxiv.org These predictions are based on the fundamental electronic structure of the molecule, often calculated using DFT. mdpi.com
Global reactivity descriptors are parameters derived from the energies of frontier molecular orbitals (HOMO and LUMO) that help quantify the chemical behavior of a molecule. nih.gov These descriptors provide a quantitative basis for concepts developed from FMO theory.
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap. nih.gov
Chemical Potential (μ): Related to the "escaping tendency" of electrons, calculated as -(I + A) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ² / (2η). nih.gov
These descriptors allow for a nuanced understanding of a molecule's stability, reactivity, and potential interaction mechanisms. For a compound like this compound, these in silico predictions can be used to assess its potential as a lead compound in drug discovery, forecast its metabolic fate, and guide synthetic efforts. scispace.comnih.gov
Synthesis and Characterization of 3,3 Diphenylpyrrolidin 2 One Derivatives and Analogues
Modification at the Nitrogen Atom (N-Substitution)
The nitrogen atom of the 3,3-diphenylpyrrolidin-2-one scaffold provides a key site for synthetic modification, enabling the introduction of a wide array of substituents that can modulate the compound's physicochemical and biological properties. Both N-alkylation and N-arylation strategies have been successfully employed to generate diverse libraries of derivatives.
N-Alkylation:
N-alkylation of the pyrrolidin-2-one ring is a fundamental transformation for introducing alkyl groups onto the nitrogen atom. This reaction typically proceeds via nucleophilic substitution, where the deprotonated lactam nitrogen acts as a nucleophile, attacking an alkyl halide or a similar electrophilic species. The choice of base, solvent, and reaction conditions is crucial for achieving high yields and minimizing side reactions. For instance, the use of a strong base like sodium hydride in an aprotic polar solvent such as N,N-dimethylformamide (DMF) is a common strategy to ensure complete deprotonation of the lactam, thereby facilitating the subsequent alkylation.
A variety of alkylating agents can be employed, ranging from simple alkyl halides to more complex functionalized moieties. For example, reacting the parent this compound with different alkyl bromides in the presence of a suitable base can yield a series of N-alkylated derivatives.
| Entry | Alkylating Agent | Base | Solvent | Product |
| 1 | Methyl iodide | NaH | DMF | 1-Methyl-3,3-diphenylpyrrolidin-2-one |
| 2 | Ethyl bromide | K2CO3 | Acetonitrile | 1-Ethyl-3,3-diphenylpyrrolidin-2-one |
| 3 | Benzyl chloride | NaH | THF | 1-Benzyl-3,3-diphenylpyrrolidin-2-one |
This table presents representative examples of N-alkylation reactions.
N-Arylation:
The introduction of aryl groups at the nitrogen atom, or N-arylation, is another important modification. Traditional methods for N-arylation, such as the Ullmann condensation, often require harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper. More contemporary methods, like the Buchwald-Hartwig amination, offer milder reaction conditions and greater functional group tolerance, employing palladium or copper catalysts with appropriate ligands. mdpi.com
Photocatalytic methods have also emerged as a powerful tool for N-arylation, providing an even milder alternative to traditional cross-coupling reactions. helsinki.fi These reactions utilize light to activate a photocatalyst, which then facilitates the C-N bond formation. helsinki.fi Research has shown that various substituted aryl halides can be successfully coupled with pyrrolidines using these methods. helsinki.fi The electronic properties of the substituents on the aryl halide can influence the reaction efficiency, with electron-withdrawing groups often enhancing product yields in many photocatalytic systems. helsinki.fi
A recent development in this area is the use of aryl triflates for the N-arylation of lactams, a reaction that was previously challenging for arenes lacking strong electron-withdrawing groups. nih.govresearchgate.net This methodology has expanded the scope of accessible N-aryl lactams. nih.gov
Functionalization at Pyrrolidinone Ring Carbons (e.g., C-4 Substitution)
Functionalization of the carbon atoms within the pyrrolidinone ring of this compound opens up avenues for creating derivatives with diverse substitution patterns and potential applications. The C-4 position, in particular, is a common target for modification.
One approach to C-4 substitution involves the synthesis of pyrrolidine-2,3-diones from 3-pyrroline-2-one (B142641) precursors. researchgate.net These diones can then serve as versatile intermediates for further functionalization. For instance, the reaction of 1,4,5-trisubstituted pyrrolidine-2,3-diones with primary amines can lead to the substitution at the exocyclic C-4 position through a transimination reaction. nih.gov This allows for the introduction of various amine-containing side chains. The nature of the substituents on the phenyl rings at the N-1 and C-5 positions generally does not significantly affect the course of this substitution reaction. nih.gov
Another strategy involves the use of multicomponent reactions to construct densely functionalized pyrrolidinone scaffolds in a single step. acs.org For example, the reaction of arylsulfonamides with cyclopropane (B1198618) diesters under basic conditions can yield α-arylated pyrrolidinones through a cascade of nucleophilic ring-opening, Smiles-Truce aryl transfer, and lactam formation. acs.org This method is tolerant of various functional groups on the aromatic ring, including methoxy, trifluoromethyl, and halides, as well as heteroaromatic systems. acs.org
Introduction and Control of Stereocenters, and Diastereomeric Forms
The synthesis of substituted pyrrolidines with control over stereochemistry is a significant area of research, as the spatial arrangement of substituents can profoundly influence biological activity. nih.gov While the parent this compound is achiral, the introduction of substituents at other positions of the pyrrolidinone ring can create one or more stereocenters.
Various stereoselective synthetic methods have been developed to control the formation of these stereocenters. One powerful technique is the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. nih.gov The stereochemical outcome of this reaction at positions C-2 and C-5 is influenced by the geometry of the azomethine ylide, while the stereochemistry at C-3 and C-4 is determined by the relative orientation of the substituents on the dipolarophile. nih.gov
Asymmetric multicomponent reactions offer an efficient way to construct highly substituted pyrrolidine (B122466) derivatives with multiple stereogenic centers in a single operation. nih.gov For example, the reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent can afford highly substituted pyrrolidines in a diastereoselective manner. nih.gov
Furthermore, the diastereoselective synthesis of substituted pyrrolidines can be achieved through a sequence of azomethine ylide cycloaddition and nucleophilic cyclization. nih.gov By carefully tuning the reaction pathway, it is possible to obtain substituted pyrrolidines in high yields and with high diastereomeric purity in a one-pot reaction cascade. nih.gov
Synthesis of Polycyclic Systems Incorporating the this compound Moiety
The this compound moiety can be incorporated into more complex polycyclic systems, leading to novel molecular architectures with potential applications in medicinal chemistry and materials science. The construction of these fused ring systems often relies on cascade reactions that efficiently build molecular complexity.
One elegant approach involves sequential inter- and intramolecular [3 + 2] cycloadditions of azomethine ylides. nih.govresearchgate.net This one-pot, diastereoselective method allows for the synthesis of highly condensed heterocyclic systems containing a pyrrolidine ring and up to seven stereocenters. nih.govresearchgate.net This strategy is characterized by its high synthetic efficiency and operational simplicity. nih.govresearchgate.net
The synthesis of such polycyclic scaffolds can also be achieved through gold-catalyzed cascade processes. For example, the reaction of certain substrates in the presence of a gold catalyst can lead to the formation of tetracyclic and seven-membered ring-fused dihydroquinazolinones. researchgate.net A modular approach to the synthesis of polycyclic alkaloid scaffolds has also been developed, featuring a silver(I)-catalyzed enantioselective dearomative cyclization cascade. nih.gov
Design and Preparation of Pyrrolidinone-Based Scaffolds for Molecular Probes
The pyrrolidinone scaffold is a valuable component in the design of molecular probes, which are essential tools for studying biological processes. researchgate.net The synthesis of these probes often involves modular approaches where different functional components—a ligand for target recognition, a reporter group for detection, and a reactive group for covalent labeling—are assembled. nih.gov
The this compound core can serve as the central scaffold onto which these functional elements are attached. The nitrogen atom and the carbon backbone of the pyrrolidinone ring provide convenient points for chemical modification to introduce the necessary functionalities for a molecular probe. For example, a fluorophore could be attached to the nitrogen atom, while a reactive group for target engagement could be introduced at another position on the ring.
Advanced Applications in Organic Synthesis and Supramolecular Chemistry
3,3-Diphenylpyrrolidin-2-one as a Synthetic Intermediate
The inherent structural features of this compound, including the lactam functionality and the sterically demanding diphenyl groups, make it an attractive starting point for the synthesis of more elaborate molecules. Its utility as a synthetic intermediate is demonstrated in its role as both a foundational building block and a precursor in multi-step transformations.
Building Block for Complex Molecule Construction
The pyrrolidine (B122466) ring is a ubiquitous scaffold in a vast array of biologically active compounds and natural products. researchgate.netnih.gov The this compound framework, in particular, has been utilized as a core structure in the development of novel therapeutic agents. For instance, derivatives of 3,3-diphenyl-2-pyrrolidone have been synthesized and investigated for their anticonvulsant activities. This highlights the role of the this compound moiety as a key pharmacophore, where modifications around this central scaffold can lead to compounds with significant biological effects.
Precursor in Multistep Organic Transformations
Beyond its direct incorporation as a core scaffold, this compound can serve as a precursor in more extensive synthetic sequences. The lactam functionality can be manipulated through various chemical transformations, such as reduction to the corresponding pyrrolidine, or ring-opening reactions to yield gamma-amino acid derivatives. These transformations open up pathways to a wider range of molecular architectures.
For example, the synthesis of various 3,3-diarylpyrrolidines has been achieved starting from diaryl ketones, which are precursors to the corresponding lactams. nih.gov This demonstrates a synthetic route where the this compound skeleton can be accessed and then further modified. The ability to perform subsequent reactions on the pyrrolidinone ring allows for its use as a strategic intermediate in the total synthesis of complex natural products and other target molecules.
Supramolecular Chemistry and Non-Covalent Interactions of Pyrrolidinone Architectures
Hydrogen Bonding Networks in Crystalline Forms
| Potential Hydrogen Bond | Donor | Acceptor | Typical Distance (Å) |
| N—H⋯O=C | Pyrrolidinone N-H | Pyrrolidinone C=O | 2.8 - 3.2 |
| C—H⋯O=C | Phenyl C-H | Pyrrolidinone C=O | 3.0 - 3.5 |
This table presents potential hydrogen bonding interactions based on the functional groups present in this compound and data from related structures.
C-H···π and π-π Stacking Interactions
The presence of two phenyl rings in this compound introduces the possibility of C-H···π and π-π stacking interactions, which play a significant role in the stabilization of the crystal lattice. C-H···π interactions involve the interaction of a C-H bond with the electron-rich face of an aromatic ring. In the context of this compound, C-H bonds from the pyrrolidinone ring or adjacent molecules could interact with the phenyl rings.
Furthermore, π-π stacking interactions between the aromatic rings of neighboring molecules are expected to be a prominent feature in the crystal packing. These interactions can occur in various geometries, including face-to-face and edge-to-face arrangements, and are crucial in directing the self-assembly of aromatic-rich molecules. nih.gov The interplay between hydrogen bonding, C-H···π, and π-π stacking interactions would create a complex and robust three-dimensional supramolecular architecture.
| Non-Covalent Interaction | Interacting Moieties | Significance |
| C-H···π | Pyrrolidinone C-H and Phenyl ring | Directional interaction contributing to crystal packing |
| π-π Stacking | Phenyl ring and Phenyl ring | Stabilization of the crystal lattice through aromatic interactions |
This table outlines the key non-covalent interactions involving the aromatic rings of this compound.
Role in Chiral Catalysis and Asymmetric Synthesis (e.g., diphenylprolinol-related derivatives)
While this compound itself is not a chiral catalyst, it is structurally related to a highly successful class of organocatalysts: diphenylprolinol derivatives. These catalysts, which feature a diphenylhydroxymethyl group attached to a pyrrolidine ring, have proven to be exceptionally effective in a wide range of asymmetric transformations. The foundational pyrrolidine scaffold is crucial to their catalytic activity.
Diphenylprolinol silyl (B83357) ethers, in particular, have emerged as powerful organocatalysts for various asymmetric reactions, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. acs.orgresearchgate.netacs.orgsci-hub.sesci-hub.boxtohoku.ac.jp These catalysts operate through the formation of chiral enamines or iminium ions with carbonyl substrates, effectively controlling the stereochemical outcome of the reaction.
The remarkable success of diphenylprolinol-based catalysts underscores the importance of the pyrrolidine framework in asymmetric synthesis. The steric and electronic properties of the diphenyl groups, combined with the conformational rigidity of the pyrrolidine ring, create a well-defined chiral environment that enables high levels of enantioselectivity. The development of these catalysts represents a significant advancement in organocatalysis and highlights the synthetic potential of molecules derived from the pyrrolidine scaffold.
| Catalyst Type | Key Reaction | Typical Substrates | Significance |
| Diphenylprolinol Silyl Ether | Asymmetric Michael Addition | Aldehydes, Nitroalkenes | Formation of C-C bonds with high enantioselectivity |
| Diphenylprolinol Silyl Ether | Asymmetric Aldol Reaction | Ketones, Aldehydes | Synthesis of chiral β-hydroxy carbonyl compounds |
| Diphenylprolinol Derivatives | Asymmetric Diels-Alder Reaction | Dienes, Dienophiles | Construction of chiral six-membered rings |
This table summarizes the application of diphenylprolinol-related catalysts in key asymmetric transformations.
Emerging Research Directions and Future Prospects for 3,3 Diphenylpyrrolidin 2 One Chemistry
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic methodologies that are both innovative and environmentally conscious is a cornerstone of modern chemical research. For 3,3-diphenylpyrrolidin-2-one and its analogs, the focus is on developing routes that offer high efficiency, stereocontrol, and sustainability.
Recent trends in medicinal chemistry emphasize the exploration of novel synthetic pathways to enhance the efficiency and diversity of compound synthesis for drug discovery. hilarispublisher.com This includes the use of transition-metal catalysis and photocatalysis, which allow for the construction of complex molecular structures under mild conditions. hilarispublisher.com For the synthesis of pyrrolidin-2-one derivatives, several innovative strategies have been reported. One such approach involves the use of donor-acceptor cyclopropanes, which can undergo a (3+2)-cycloaddition with isocyanates or a ring-opening reaction with N-nucleophiles followed by cyclization to form the γ-lactam core. nih.gov
Sustainable or "green" chemistry principles are also being integrated into the synthesis of related heterocyclic compounds. This includes the development of one-pot syntheses that reduce waste and energy consumption. For instance, an eco-friendly, one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones directly from alcohols has been reported, utilizing microwave irradiation and solvent-free conditions. mdpi.com Such strategies could be adapted for the synthesis of this compound, providing a more sustainable alternative to classical methods.
A biomimetic approach has also been explored for the synthesis of related 3-acyl-5-hydroxy-3-pyrrolin-2-one and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-one ring systems, involving an intramolecular aldol (B89426) reaction. nih.gov The synthesis of enantiomerically pure (R)- and (S)-1,5-dimethyl-3,3-diphenylpyrrolidin-2-one has been achieved through a multi-step process involving a simultaneous cyclization-demethylation reaction. nih.gov These examples highlight the ongoing efforts to develop sophisticated and sustainable synthetic routes to access complex pyrrolidinone structures.
Table 1: Comparison of Synthetic Strategies for Pyrrolidin-2-one Derivatives
| Synthetic Strategy | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Donor-Acceptor Cyclopropane (B1198618) Chemistry | (3+2)-cycloaddition or ring-opening/cyclization | Access to substituted pyrrolidones | nih.gov |
| Sustainable One-Pot Synthesis | Microwave-assisted, solvent-free | Eco-friendly, efficient | mdpi.com |
| Biomimetic Route | Intramolecular aldol reaction | Mimics natural product synthesis | nih.gov |
| Enantioselective Synthesis | Cyclization-demethylation | Access to chiral derivatives | nih.gov |
Advanced Spectroscopic and Computational Methodologies for In-Depth Analysis
A thorough understanding of the structural and electronic properties of this compound is crucial for its development in various applications. Advanced spectroscopic and computational methods are indispensable tools for this in-depth analysis.
Infrared (IR) spectroscopy is another key technique for characterizing the functional groups present in the molecule, particularly the lactam carbonyl (C=O) and N-H stretching vibrations. spectra-analysis.comspectrabase.com Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is essential for determining the molecular weight and fragmentation patterns, which aids in structural confirmation. nih.gov
Computational chemistry offers powerful tools to complement experimental data. nih.gov Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts. Furthermore, computational methods can provide insights into the electronic structure, reactivity, and potential intermolecular interactions of this compound. Molecular docking simulations, for instance, can be used to predict the binding affinity of its derivatives to biological targets, guiding the design of new therapeutic agents. nih.gov
Table 2: Spectroscopic and Computational Techniques for the Analysis of this compound
| Technique | Information Obtained | Significance |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C, 2D) | Connectivity of atoms, stereochemistry | Structural elucidation |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H) | Structural confirmation |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Structural confirmation |
| Computational Chemistry (DFT) | Molecular geometry, electronic properties, predicted spectra | In-depth understanding of structure and reactivity |
Exploration of Unprecedented Chemical Transformations
The pyrrolidin-2-one scaffold is a versatile platform for a wide range of chemical transformations. The unique steric and electronic environment created by the gem-diphenyl groups at the 3-position of this compound opens up possibilities for exploring unprecedented chemical reactions.
The reactivity of the lactam ring can be exploited for various modifications. For instance, the N-H bond can be functionalized through alkylation or acylation to introduce diverse substituents. The carbonyl group can potentially undergo reduction or reactions with organometallic reagents.
Furthermore, the pyrrolidone core can participate in more complex transformations. For example, derivatives of pyrrolidine-2,5-dione have been shown to undergo highly diastereoselective multicomponent 1,3-dipolar cycloaddition reactions to construct novel dispiropyrrolo[2,1-a]isoquinoline derivatives. researchgate.net The development of three-component domino reactions has also led to the green synthesis of novel pyrrolidine-fused spirooxindoles. semanticscholar.org
The transformation of methadone to its main metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP), involves an intramolecular cyclization, highlighting the propensity of related structures to form the pyrrolidine (B122466) ring. researchgate.netnih.gov Investigating novel catalytic systems to promote unique transformations of the this compound core could lead to the discovery of new chemical entities with interesting properties. The synthesis of derivatives, such as those with anticonvulsant activity, has been achieved through modifications like mono-N-demethylation of an intermediate. nih.gov
Future research could focus on asymmetric transformations to access chiral derivatives of this compound, which could have significant implications in medicinal chemistry and materials science.
Applications in Advanced Materials Design and Functional Chemical Systems
The rigid and bulky diphenyl groups, combined with the hydrogen-bonding capability of the lactam functionality, make this compound an attractive building block for the design of advanced materials and functional chemical systems.
The incorporation of pyrrolidine-based moieties into polymeric structures has been shown to yield materials with interesting properties. For example, end-functionalized polymeric systems derived from pyrrolidine have demonstrated high transfection efficiency, suggesting potential applications in gene therapy. nih.gov Furthermore, polymers containing 2,5-di(thiophenyl)-N-arylpyrrole units have been synthesized and characterized for their potential use in organic electronics, where they exhibit high thermal stability and solubility. nih.gov
The hydrogen-bonding capabilities of the lactam unit can be exploited to create self-assembling systems and supramolecular architectures. Polymers based on benzodipyrrolidone and naphthodipyrrolidone have been investigated for their latent hydrogen-bonding on the main chain, which can influence their molecular packing and charge carrier mobility. researchgate.net By analogy, polymers incorporating the this compound motif could exhibit unique solid-state properties due to the interplay of π-π stacking from the phenyl rings and hydrogen bonding from the lactam.
The development of novel polymers and functional materials based on this compound is a promising area for future research. These materials could find applications in fields such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and biomedical devices.
Table 3: Potential Applications of this compound in Materials Science
| Application Area | Rationale | Potential Impact |
|---|---|---|
| Organic Electronics | Rigid structure, potential for π-π stacking | Development of new semiconducting polymers |
| Biomaterials | Potential for functionalization, biocompatibility | Gene delivery vectors, drug delivery systems |
| Supramolecular Chemistry | Hydrogen-bonding capability | Creation of self-assembling materials and functional systems |
Q & A
Basic: What are the key synthetic strategies for preparing 3,3-Diphenylpyrrolidin-2-one and its derivatives?
Answer:
The synthesis of this compound derivatives often involves annulation reactions or substitution strategies . For example:
- Carbene-catalyzed [3+3] annulation can construct the pyrrolidinone core, as demonstrated in the synthesis of dihydropyridin-2-ones (e.g., 6-benzoyl-4,5-diphenyl derivatives) using N-heterocyclic carbene (NHC) catalysts under base-controlled conditions .
- Cyclocondensation of substituted pyrrolines or pyrrolidines with electrophilic agents (e.g., trifluoroacetyl groups) can introduce substituents at the 3-position, as seen in N-substituted perfluoroacyl-pyrrolidones .
- Multi-step functionalization of preformed pyrrolidinones, such as alkylation or acylation, is used to install aryl or heteroaryl groups .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- 1H/13C NMR : Critical for confirming regiochemistry and substituent orientation. For instance, the 3,3-diphenyl groups exhibit distinct aromatic proton signals (δ 7.2–7.5 ppm) and carbonyl carbons near δ 169–191 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ calculated for C31H26NO4S+ at 508.1577, observed 508.1581) .
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for thiopyrano-thieno-pyrimidinone derivatives .
Advanced: How can researchers address discrepancies in reported synthetic yields for this compound derivatives?
Answer:
Discrepancies often arise from reaction conditions (e.g., catalyst loading, solvent purity) or substituent effects . To resolve these:
- Perform control experiments varying parameters (temperature, base strength) to identify optimal conditions, as shown in base-controlled annulation reactions .
- Use HPLC or GC-MS to monitor intermediate stability, as impurities (e.g., regioisomers) can reduce yields .
- Compare substrate scope across studies; electron-withdrawing groups may hinder cyclization compared to electron-donating groups .
Advanced: What role do computational chemistry tools play in optimizing the synthesis of this compound?
Answer:
- DFT (Density Functional Theory) : Predicts transition-state energetics for annulation or cyclization steps, guiding catalyst selection .
- Molecular docking : Evaluates steric effects in N-substituted derivatives, as seen in Protein Data Bank (PDB) studies of pyrrolidinone-based pharmaceuticals .
- MOE (Molecular Operating Environment) : Simulates regioselectivity in functionalization reactions, aiding in protecting-group strategies .
Advanced: How can regioselectivity challenges in the functionalization of this compound be mitigated?
Answer:
- Directing groups : Install temporary substituents (e.g., trifluoroacetyl) to steer reactivity at specific positions, as shown in N-substituted perfluoroacyl-pyrrolidones .
- Steric control : Bulky bases (e.g., DBU) favor less hindered pathways, critical in annulation reactions .
- Protecting strategies : Use Boc or Fmoc groups to block reactive sites during multi-step syntheses .
Basic: What are the common impurities encountered during the synthesis of this compound, and how are they analyzed?
Answer:
- Regioisomers : Arise from incorrect cyclization; detected via HPLC retention time comparison against authentic standards .
- Oxidative byproducts : Formed during storage; quantified using TLC or LC-MS .
- Residual solvents : Monitored via GC-headspace analysis , especially for intermediates like morpholinium salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
